molecular formula C15H21ClN2O B7986896 (R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone

(R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone

Cat. No.: B7986896
M. Wt: 280.79 g/mol
InChI Key: BCWFPVUYDOYBGQ-CQSZACIVSA-N
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Description

®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a benzyl group, and a chloroethanone moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Attachment of the Ethylamino Group: The ethylamino group is added through an amination reaction, where an ethylamine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethanone moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine

In medicinal chemistry, ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is explored for its potential therapeutic properties. It may be investigated for its activity against specific biological targets or as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and ethylamino groups may enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(Benzyl(methyl)amino)pyrrolidin-1-yl)-2-chloroethanone: Similar structure with a methyl group instead of an ethyl group.

    ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-bromoethanone: Similar structure with a bromine atom instead of chlorine.

    ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-fluoroethanone: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the chloroethanone moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWFPVUYDOYBGQ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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